1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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Overview
Description
1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a complex organic compound that features a diazepine ring, a bromophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves multiple steps, including the formation of the diazepine ring and the introduction of the bromophenyl and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the Diazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves the use of brominated aromatic compounds and sulfonylation reactions.
Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromophenyl or trifluoromethyl groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. The diazepine ring structure can also influence the compound’s overall bioactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- 1-[(4-fluorophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Uniqueness
1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-(trifluoromethyl)-2,3-dihydro-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRACTDDFRLXRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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